molecular formula C9H18O2S2 B14349065 Methyl (hexyldisulfanyl)acetate CAS No. 93282-64-5

Methyl (hexyldisulfanyl)acetate

Cat. No.: B14349065
CAS No.: 93282-64-5
M. Wt: 222.4 g/mol
InChI Key: WKYHARGCJACVFH-UHFFFAOYSA-N
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Description

Methyl (hexyldisulfanyl)acetate is an organic ester characterized by a disulfanyl (-S-S-) group attached to a hexyl chain and an acetate moiety.

Properties

CAS No.

93282-64-5

Molecular Formula

C9H18O2S2

Molecular Weight

222.4 g/mol

IUPAC Name

methyl 2-(hexyldisulfanyl)acetate

InChI

InChI=1S/C9H18O2S2/c1-3-4-5-6-7-12-13-8-9(10)11-2/h3-8H2,1-2H3

InChI Key

WKYHARGCJACVFH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSSCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (hexyldisulfanyl)acetate can be synthesized through the esterification of hexyl disulfide and acetic acid in the presence of a catalyst. The reaction typically involves heating the reactants under reflux conditions with a strong acid catalyst such as sulfuric acid to facilitate the formation of the ester bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of microwave-assisted esterification has also been explored to enhance the efficiency and reduce the reaction time .

Mechanism of Action

The mechanism of action of methyl (hexyldisulfanyl)acetate involves the cleavage and formation of disulfide bonds. In biological systems, disulfide bonds play a crucial role in the stabilization of protein structures. The compound can interact with thiol groups in proteins, leading to the formation or disruption of disulfide bonds, which can affect protein function and stability .

Comparison with Similar Compounds

Structural Analogs and Functional Group Analysis

Key structural analogs include:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Key Features
Methyl (hexyldisulfanyl)acetate (Inferred) C₉H₁₆O₂S₂ 220.35 Ester, disulfanyl Redox-active disulfide bond, hydrophobic hexyl chain
Methyl acetate C₃H₆O₂ 74.08 Ester Simple ester, volatile, polar aprotic solvent
Hexyl acetate C₈H₁₆O₂ 144.21 Ester Longer alkyl chain, higher boiling point
Methyl 2-(4-chlorophenyl)sulfanylacetate C₉H₉ClO₂S 216.68 Ester, sulfanyl, chlorophenyl Aromatic sulfanyl group, potential bioactivity
Methyl aceto acetate C₅H₈O₃ 116.12 β-keto ester Reactive enolate formation, synthetic intermediate

Physicochemical Properties

  • Volatility : Methyl acetate (boiling point ~57°C) is highly volatile, while hexyl acetate (boiling point ~169°C) and this compound (inferred higher due to molecular weight) are less volatile .
  • Solubility: The disulfanyl group in this compound likely increases hydrophobicity compared to methyl acetate, reducing water solubility but enhancing compatibility with nonpolar solvents.
  • Reactivity : The disulfide bond may undergo reduction to thiols or oxidation to sulfonic acids, unlike simpler esters .

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